1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS2/c1-9-5-4-6-10(7-9)11(13)8-12(14-2)15-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYFCNURYSNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577343 | |
| Record name | 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139057-16-2 | |
| Record name | 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen-Schmidt Condensation: Backbone Formation
The primary method for constructing the α,β-unsaturated ketone backbone employs Claisen-Schmidt condensation between 3-methylbenzaldehyde and 3,3-bis(methylsulfanyl)acetone (or analogous β-keto thioethers). This reaction proceeds under basic conditions (e.g., NaOH or KOH in ethanol) to form the enone system via dehydration.
Reaction Scheme :
Key Parameters :
Thiolation Strategies: Introducing Methylsulfanyl Groups
The methylsulfanyl (-SMe) groups are introduced via nucleophilic substitution or thiol-disulfide exchange reactions. Pre-functionalized acetone derivatives (e.g., 3,3-bis(methylsulfanyl)acetone) are typically synthesized separately before condensation.
Example Protocol :
-
Synthesis of 3,3-bis(methylsulfanyl)acetone :
Optimization of Reaction Conditions
| Parameter | Conventional (NaOH/EtOH) | InCl/Ultrasound |
|---|---|---|
| Yield | 65–75% | 85–95% (projected) |
| Time | 2–4 hours | 20–30 minutes |
| Temperature | 25–50°C | 40°C |
Mechanistic Insight :
InCl stabilizes the enolate intermediate, accelerating condensation while ultrasound enhances mass transfer and reduces aggregation.
Solvent Screening and Green Chemistry
Comparative studies of solvents reveal 50% aqueous ethanol as optimal, balancing polarity and environmental impact. Alternatives like methanol or THF reduce yields by 15–20% due to poor substrate solubility.
Purification and Characterization
Post-Synthetic Workflow
Spectroscopic Validation
-
NMR : H NMR (CDCl): δ 7.45–7.20 (m, 4H, Ar-H), 6.85 (s, 1H, CH=C), 2.45 (s, 6H, SMe), 2.35 (s, 3H, Ar-CH).
Industrial-Scale Production Challenges
Scalability Limitations
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains and has shown cytotoxic effects against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of materials with specific optical and electronic properties. It is also used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of 1-(3-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one and their substituent-driven properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-trifluoromethylphenyl derivative (melting point 88–89°C) exhibits lower thermal stability compared to the unsubstituted phenyl analog (95°C), likely due to increased steric bulk and reduced crystal lattice stability .
- Positional Effects : Substituents at the 2-position (e.g., 2-fluoro or 2-methyl) may disrupt molecular symmetry, affecting crystallization behavior. For example, 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one lacks reported melting points, suggesting challenges in crystallization .
- Aromatic vs.
Biological Activity
1-(3-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising a 3-methylphenyl group and two methylsulfanyl groups attached to a prop-2-en-1-one backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₂H₁₄OS₂
- Molecular Weight : 238.36 g/mol
- CAS Number : 139057-16-2
The biological activity of this compound is attributed to its ability to interact with various molecular targets, leading to significant biological effects:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of specific bacterial and fungal strains. This is likely due to its ability to interfere with the synthesis of bacterial cell walls and other critical cellular processes.
- Anticancer Activity : In cancer cell lines, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer), the compound exhibits cytotoxic effects. It induces apoptosis through the activation of specific signaling pathways and can disrupt microtubule assembly, a crucial process in cell division.
Antimicrobial Studies
In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. The compound was tested against various strains of bacteria and fungi, showing significant inhibition rates. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
Anticancer Studies
A series of studies focused on the anticancer properties revealed that the compound effectively inhibits cell proliferation in several cancer lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 4.98 | Induces apoptosis via caspase activation |
| HepG2 | 7.84 | Disrupts microtubule assembly |
| A549 (Lung Cancer) | 6.50 | Alters cell cycle progression |
In one study, treatment with the compound at concentrations ranging from 1.0 µM to 10.0 µM resulted in significant morphological changes in MDA-MB-231 cells, indicating apoptosis induction through enhanced caspase activity.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that at a concentration of 10 µM, the compound significantly increased caspase-3 activity by approximately 1.5 times compared to untreated controls, confirming its potential as an apoptosis-inducing agent.
Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this chalcone demonstrated synergistic effects when used alongside conventional chemotherapeutic agents like paclitaxel. The combination was more effective in inhibiting tumor growth than either agent alone, suggesting that it may enhance the efficacy of existing cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
